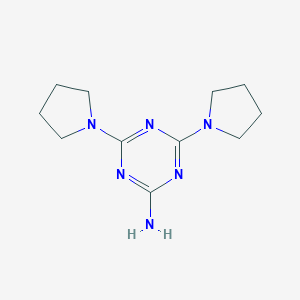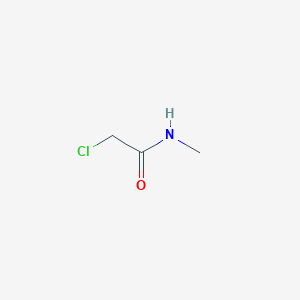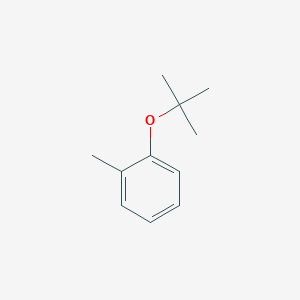
Benzene, 1-(1,1-dimethylethoxy)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is a chemical compound that is widely used in scientific research. It is also known as 2-Methyl-1-(1,1-dimethylethoxy) benzene or 2,6-Di-tert-butylphenol. This compound is synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also acts as a stabilizer by forming a protective layer around the polymer or drug molecule, preventing it from reacting with the environment. In addition, it acts as an inhibitor by binding to the active site of enzymes, preventing them from degrading the drug molecule.
Biochemical And Physiological Effects
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- has been shown to have antioxidant and anti-inflammatory properties. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. It has also been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, it has some limitations, such as its solubility in water, which can make it difficult to work with in aqueous solutions. It also has a strong odor, which can be unpleasant and potentially hazardous.
Future Directions
There are several future directions for research on Benzene, 1-(1,1-dimethylethoxy)-2-methyl-. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to determine its efficacy and safety in treating these diseases. Another area of interest is its potential as a food preservative. Research is needed to determine its effectiveness in preventing the oxidation of fats and oils in various food products. Finally, research is needed to develop new synthesis methods for Benzene, 1-(1,1-dimethylethoxy)-2-methyl- that are more efficient and environmentally friendly.
Conclusion:
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is a widely used chemical compound in scientific research. It is synthesized using various methods and has been extensively studied for its biochemical and physiological effects. It has several advantages for lab experiments, such as its stability and availability, but also has some limitations, such as its solubility in water and strong odor. There are several future directions for research on this compound, including its potential as a therapeutic agent for neurodegenerative diseases and as a food preservative.
Synthesis Methods
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is synthesized using various methods such as Friedel-Crafts alkylation, Williamson ether synthesis, and Grignard reaction. The most commonly used method is the Friedel-Crafts alkylation method, which involves the reaction between 2,6-dimethylphenol and tert-butyl chloride in the presence of aluminum chloride as a catalyst. This method yields a high purity product with good yield.
Scientific Research Applications
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is widely used in scientific research as an antioxidant, stabilizer, and inhibitor. It is used in the polymer industry to prevent the degradation of polymers due to exposure to heat, light, and oxygen. It is also used in the food industry as an antioxidant to prevent the oxidation of fats and oils. In addition, it is used in the pharmaceutical industry as an inhibitor to prevent the degradation of drugs due to exposure to light and air.
properties
CAS RN |
15359-96-3 |
|---|---|
Product Name |
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- |
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8H,1-4H3 |
InChI Key |
LSDMDIYCJNRNBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C |
Other CAS RN |
15359-96-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



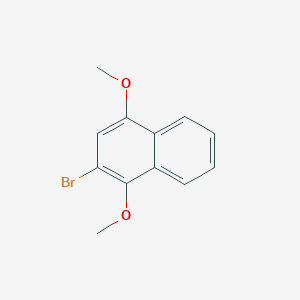
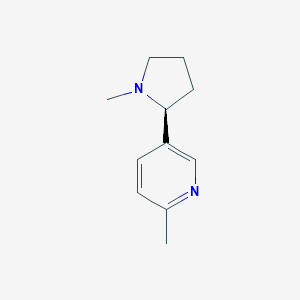
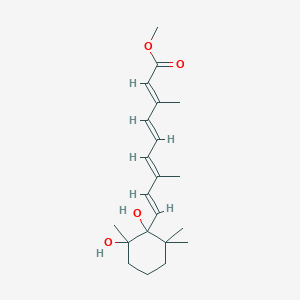
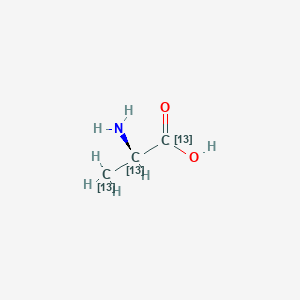
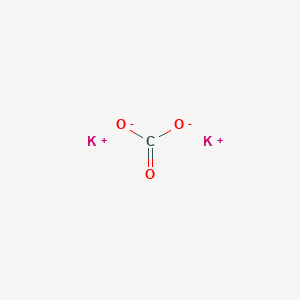
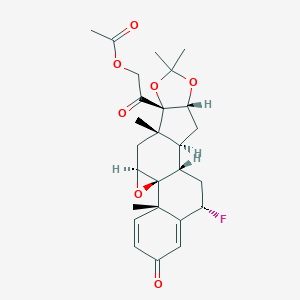
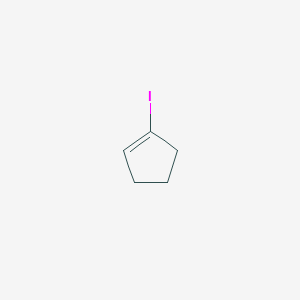
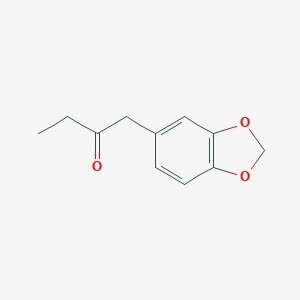
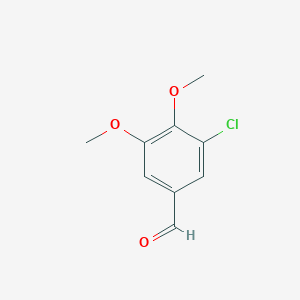
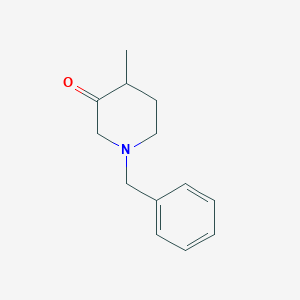
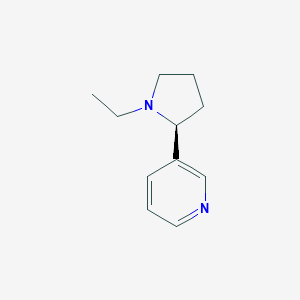
![Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene](/img/structure/B104487.png)
